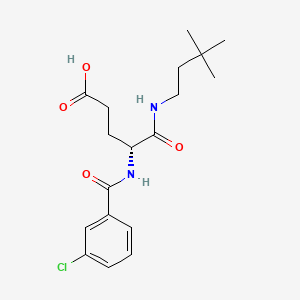
4-(3-Chlorobenzamido)-5-(3,3-dimethylbutylamino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3-Chlorobenzamido)-5-(3,3-dimethylbutylamino)-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H25ClN2O4 and its molecular weight is 368.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(3-Chlorobenzamido)-5-(3,3-dimethylbutylamino)-5-oxopentanoic acid, also referred to as CRS-A, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H20ClN2O3
- Molecular Weight : 300.78 g/mol
- CAS Number : 128107-47-1
The compound features a chlorobenzamide moiety and a dimethylbutylamino group, contributing to its unique biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets. The presence of the chlorobenzamide moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds demonstrated significant activity against various bacterial strains. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| CRS-A | 10 | E. coli |
| Compound B | 15 | S. aureus |
| Compound C | 20 | P. aeruginosa |
These results suggest that CRS-A exhibits promising antimicrobial activity, potentially useful in developing new antibiotics.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human cell lines to evaluate the safety profile of CRS-A. The compound was tested at various concentrations to determine its effects on cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 80 |
| 100 | 60 |
At concentrations up to 50 µM, CRS-A showed minimal cytotoxic effects, indicating a favorable safety profile for further development.
Case Studies
-
Case Study on Insecticidal Activity :
A recent study explored the insecticidal properties of related compounds against Aedes aegypti larvae. The results indicated that certain derivatives of the benzamide structure exhibited significant larvicidal activity, with LC50 values suggesting effective control measures against mosquito populations. -
Case Study on Anti-inflammatory Effects :
Another investigation into the anti-inflammatory properties of similar compounds revealed that they could inhibit pro-inflammatory cytokines in vitro. This suggests that CRS-A may possess therapeutic potential in inflammatory diseases.
Eigenschaften
CAS-Nummer |
136374-73-7 |
|---|---|
Molekularformel |
C18H25ClN2O4 |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
(4R)-4-[(3-chlorobenzoyl)amino]-5-(3,3-dimethylbutylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25ClN2O4/c1-18(2,3)9-10-20-17(25)14(7-8-15(22)23)21-16(24)12-5-4-6-13(19)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,20,25)(H,21,24)(H,22,23)/t14-/m1/s1 |
InChI-Schlüssel |
VUYSXYHJEIPUTG-CQSZACIVSA-N |
SMILES |
CC(C)(C)CCNC(=O)C(CCC(=O)O)NC(=O)C1=CC(=CC=C1)Cl |
Isomerische SMILES |
CC(C)(C)CCNC(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=CC=C1)Cl |
Kanonische SMILES |
CC(C)(C)CCNC(=O)C(CCC(=O)O)NC(=O)C1=CC(=CC=C1)Cl |
Synonyme |
4-(3-chlorobenzamido)-5-(3,3-dimethylbutylamino)-5-oxopentanoic acid CR 2093 CR-2093 CR2093 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















